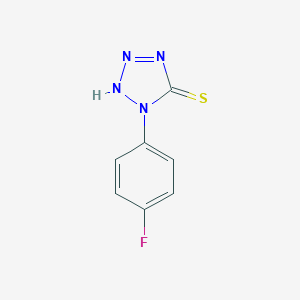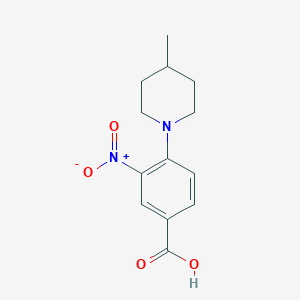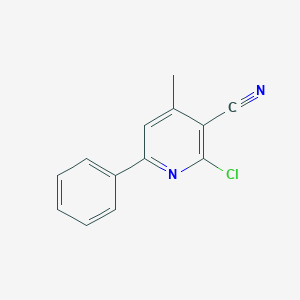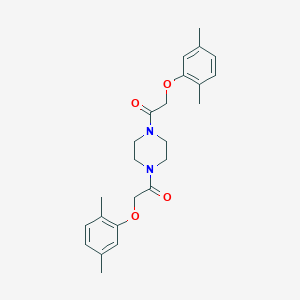
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, also known as DPP-4 inhibitor, is a chemical compound used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- involves its inhibition of the enzyme Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-. Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is responsible for breaking down incretin hormones, which are important in regulating blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- are primarily related to its inhibition of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- and its effects on incretin hormones. By increasing the levels of incretin hormones, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can improve glucose control in patients with diabetes. It has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in lab experiments is its specificity for Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition. This allows researchers to study the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition on glucose control and other physiological processes. One limitation is that it may not accurately reflect the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition in humans, as animal models may not fully represent human physiology.
Orientations Futures
For research on Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- include studying its effects on other physiological processes beyond glucose control, such as lipid metabolism and cardiovascular function. Additionally, researchers may investigate its potential use in treating other diseases beyond diabetes, such as obesity and metabolic syndrome. Further studies may also explore the safety and efficacy of long-term use of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in humans.
Méthodes De Synthèse
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can be synthesized through a multistep synthesis process. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form 2,5-dimethylacetophenone. The second step involves the reaction of 2,5-dimethylacetophenone with piperazine in the presence of a base to form the final product, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-.
Applications De Recherche Scientifique
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is primarily used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes. It is a Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibitor, which means it inhibits the enzyme dipeptidyl peptidase-4 (Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-) that breaks down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which helps to regulate blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
Propriétés
Numéro CAS |
143189-97-3 |
|---|---|
Nom du produit |
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- |
Formule moléculaire |
C24H30N2O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenoxy)-1-[4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H30N2O4/c1-17-5-7-19(3)21(13-17)29-15-23(27)25-9-11-26(12-10-25)24(28)16-30-22-14-18(2)6-8-20(22)4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
Clé InChI |
QTGLOUGYULTZMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
Autres numéros CAS |
143189-97-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



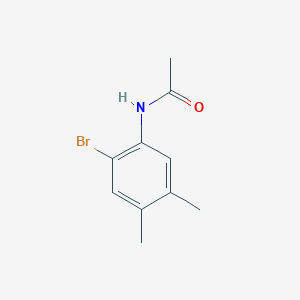
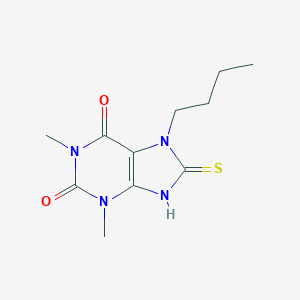
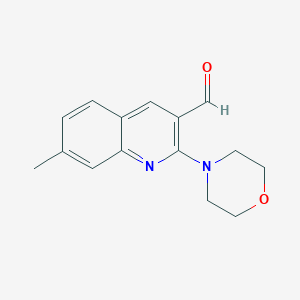

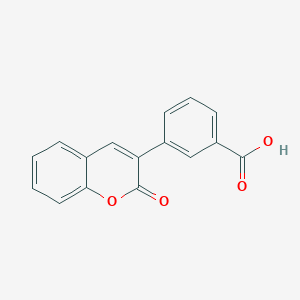
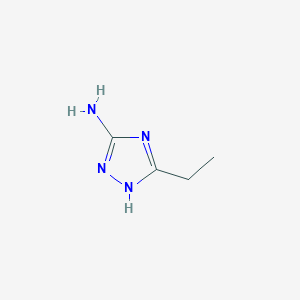
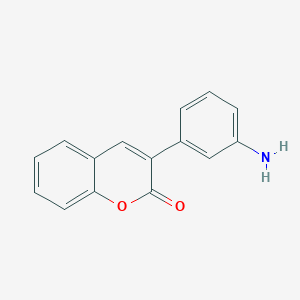
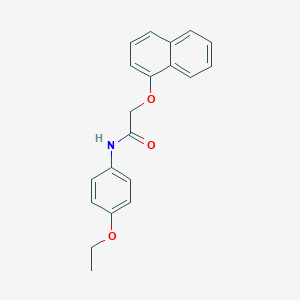
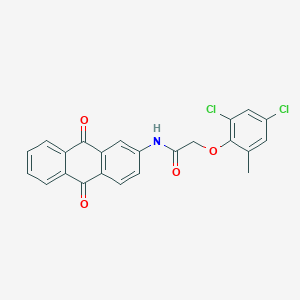
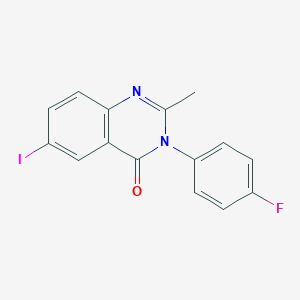
methanone](/img/structure/B185366.png)
